molecular formula C16H14F3N3O3S B6568355 N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 921802-38-2

N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B6568355
CAS No.: 921802-38-2
M. Wt: 385.4 g/mol
InChI Key: FFJDVVFMYPGVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H14F3N3O3S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.07079698 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates . This inhibition leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context .

Biochemical Pathways

The inhibition of sEH affects the metabolism of arachidonic acid , a fatty acid that is a key player in inflammation and other physiological processes . EETs, the products of the metabolism of arachidonic acid by cytochrome P450 enzymes, are normally hydrolyzed by sEH to less active diols . By inhibiting sEH, the compound causes an increase in the levels of EETs, which can have anti-inflammatory and vasodilatory effects .

Pharmacokinetics

Related compounds with a 4-(trifluoromethoxy)phenyl group have been shown to have good oral bioavailability . The compound is likely to be metabolized in the liver and excreted in the urine and feces .

Result of Action

The inhibition of sEH by this compound can lead to a variety of cellular effects. These include a decrease in inflammation and an increase in vasodilation, which can have beneficial effects in conditions such as hypertension and certain types of kidney disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that are metabolized by the same enzymes could potentially affect its bioavailability. Additionally, factors such as diet and gut microbiota composition could also influence its absorption and metabolism .

Properties

IUPAC Name

N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c17-16(18,19)25-12-5-3-10(4-6-12)20-13(23)7-11-8-26-15(21-11)22-14(24)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJDVVFMYPGVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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